molecular formula C17H19BrN2O4S B6047924 N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B6047924
M. Wt: 427.3 g/mol
InChI Key: IMKXRLHWJVZUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

Mechanism of Action

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits multiple kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 disrupts the signaling pathways that are involved in tumor growth and angiogenesis. This leads to the inhibition of tumor growth and the prevention of new blood vessel formation.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have potent anti-cancer effects both in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is its potent anti-cancer activity. It has been shown to be effective in inhibiting the growth of various types of cancer cells. However, one of the limitations of N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is its potential toxicity. It has been shown to cause liver toxicity in some patients, which can limit its clinical use.

Future Directions

There are several future directions for the study of N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of research is the development of new and more potent inhibitors of the kinases that are targeted by N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. Another area of research is the identification of biomarkers that can be used to predict the response of tumors to N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in clinical trials. Finally, there is a need for further studies to determine the potential use of N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in combination with other anti-cancer drugs.

Synthesis Methods

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-ethoxyaniline with 2-bromobenzoyl chloride to form N-(2-bromophenyl)-2-ethoxybenzamide. This intermediate product is then reacted with N-methylglycine to form N-(2-bromophenyl)-N-(2-ethoxyphenyl)glycinamide. Finally, the compound is treated with methanesulfonyl chloride to form N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide (N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006).

Scientific Research Applications

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting multiple kinases that are involved in tumor growth and proliferation. N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been studied for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and diabetic nephropathy.

properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-3-24-16-11-7-5-9-14(16)19-17(21)12-20(25(2,22)23)15-10-6-4-8-13(15)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKXRLHWJVZUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-bromophenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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